2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide
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Description
2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide is a useful research compound. Its molecular formula is C21H26FN3OS and its molecular weight is 387.52. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
Research into similar compounds has led to the development of fluorescent molecular probes. A study by Diwu et al. (1997) introduced new fluorescent solvatochromic dyes with strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for biological events and processes (Diwu, Z., Lu, Yixin, Zhang, Cailan, Klaubert, D., & Haugland, R., 1997).
Potential Pesticides
Compounds with structural similarities have been characterized for potential use as pesticides. Olszewska et al. (2011) reported on the powder diffraction data of various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, highlighting their potential as pesticides (Olszewska, E., Tarasiuk, B., & Pikus, S., 2011).
Investigating Thermal Degradation
Dowling et al. (2017) investigated the thermal degradation of modafinil and related compounds, providing insights into the stability and analysis-related ambiguities of similar chemical entities, potentially guiding the handling and storage of such compounds (Dowling, Geraldine et al., 2017).
Imaging Applications
Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a compound from a series including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging with PET, demonstrating the applicability of similar compounds in medical imaging and diagnostics (Dollé, F. et al., 2008).
Antipsychotic Potential
Wise et al. (1987) synthesized and evaluated a series of compounds for antipsychotic-like profiles, providing a basis for exploring the neuropharmacological applications of similar chemical entities (Wise, L. D. et al., 1987).
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3OS/c1-15-4-7-20(16(2)12-15)27-14-21(26)23-17-5-6-19(18(22)13-17)25-10-8-24(3)9-11-25/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLNUWAZCMSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.